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Compound of Interest

Compound Name: ALK-IN-1

Cat. No.: B611979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of ALK-IN-1 against the

well-established anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. Due to the limited

publicly available kinase screening data for ALK-IN-1, this guide presents its known off-target

activities and contrasts them with the comprehensive kinase panel data for Crizotinib. This

comparison aims to inform researchers on the selectivity profile of ALK-IN-1 and its potential

applications in studies where target specificity is a critical consideration.

Data Presentation: Kinase Selectivity Profiles
The following tables summarize the available quantitative data for ALK-IN-1 and provide a

detailed selectivity profile for the first-generation ALK inhibitor, Crizotinib, based on the

KINOMEscan™ platform.

Table 1: Known Inhibitory Activity of ALK-IN-1 (Compound 17)
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Target Kinase IC50 (nM) Reference

Testis-specific serine/threonine

kinase 2 (TSSK2)
31 [1]

Focal Adhesion Kinase (FAK) 2 [1]

Insulin-like growth factor 1

receptor (IGF-1R)
90 [1]

Note: While commercially available as "ALK inhibitor 1," there is no published data detailing its

specific inhibitory activity against ALK. The compound was originally developed as part of a

focal adhesion kinase (FAK) discovery program.[2]

Table 2: KINOMEscan™ Selectivity Data for Crizotinib (1 µM Screen)

This table presents a partial list of kinases significantly inhibited by Crizotinib, highlighting its

activity against ALK and other notable off-targets. The results are expressed as "Percent of

Control," where a lower percentage indicates stronger binding and inhibition.

Target Kinase Percent of Control

ALK 0.5

ROS1 0.6

MET 1.5

AXL 2.0

TYRO3 2.5

MER 3.0

... ...

Data sourced from the LINCS Data Portal for the Crizotinib KINOMEscan-2 dataset.[3] A lower

"Percent of Control" value signifies stronger inhibition.
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KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform offers a quantitative measure of compound binding to a

large panel of kinases. The methodology is based on a competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site-directed ligand for binding to a specific kinase.

Methodology:

Assay Components: The assay consists of three main components: a DNA-tagged kinase,

an immobilized ligand, and the test compound.

Competition: The test compound is incubated with the DNA-tagged kinase and the

immobilized ligand. If the test compound binds to the active site of the kinase, it will prevent

the kinase from binding to the immobilized ligand.

Quantification: The amount of kinase bound to the immobilized ligand is quantified using

quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase, and therefore a

lower qPCR signal, indicates stronger binding of the test compound to the kinase.

Data Reporting: Results are typically reported as "Percent of Control," where the control is a

DMSO vehicle. A value of 100% indicates no inhibition, while lower percentages signify

stronger binding affinity. Dissociation constants (Kd) can also be determined by running the

assay with a range of compound concentrations.

Mandatory Visualizations
ALK Signaling Pathway
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Caption: Simplified ALK signaling pathways leading to cell proliferation and survival.
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Experimental Workflow: KINOMEscan™ Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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